molecular formula C21H16N4O4 B2475908 N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide CAS No. 941893-90-9

N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide

Cat. No.: B2475908
CAS No.: 941893-90-9
M. Wt: 388.383
InChI Key: UHIMHXFLIPSNMU-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide: is a complex organic compound that features a benzodioxole ring fused with a pyrazolopyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.

    Synthesis of the Pyrazolopyrazine Core: This involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.

    Coupling of the Two Moieties: The final step involves the coupling of the benzodioxole and pyrazolopyrazine moieties through an acetamide linkage, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolopyrazine core, potentially leading to the formation of dihydropyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various N-substituted acetamide derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide involves its interaction with cellular targets such as tubulin, leading to the disruption of microtubule dynamics . This disruption can cause cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide is unique due to its dual ring structure, which combines the properties of benzodioxole and pyrazolopyrazine. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c26-20(22-15-6-7-18-19(10-15)29-13-28-18)12-24-8-9-25-17(21(24)27)11-16(23-25)14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIMHXFLIPSNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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